Sevelamer hydrochloride

Descripción general

Descripción

Sevelamer hydrochloride is a phosphate binder indicated for the control of serum phosphorus in patients with chronic kidney disease on dialysis . It binds to the phosphate in your food before it can be absorbed in your body, lowering your blood phosphorus levels to help protect your kidneys and bones .

Synthesis Analysis

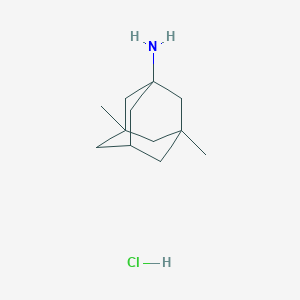

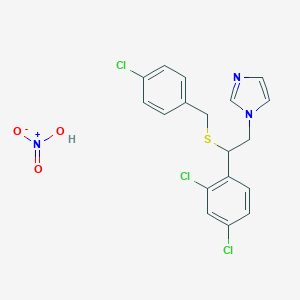

The synthesis of sevelamer consists of crosslinking poly (allylamine hydrochloride) with epichlorohydrin. The product is washed, dried, and ground to the desired particle size to give the active substance sevelamer .

Chemical Reactions Analysis

Sevelamer hydrochloride is a polymeric drug substance. According to the labeling of the reference listed drug (Renagel®) tablets, sevelamer hydrochloride is poly (allylamine hydrochloride) crosslinked with epichlorohydrin in which 40 percent of the amines are protonated .

Aplicaciones Científicas De Investigación

1. Treatment of Hyperphosphatemia in Dialysis Patients Sevelamer hydrochloride has been shown to decrease serum phosphorus concentrations in patients with End-Stage Renal Disease (ESRD) who are on hemodialysis . It is used as a treatment for hyperphosphatemia (excess phosphate in the blood), which is often a complication in dialysis patients .

Reduction of Vascular Calcification

Studies have shown that sevelamer can decrease vascular calcification . Vascular calcification is a common complication in patients with chronic kidney disease and can lead to serious cardiovascular problems.

Prevention of Adynamic Bone Disorder

Sevelamer has been found to prevent or reverse adynamic bone disorder in Chronic Kidney Disease (CKD)-induced vascular calcification . Adynamic bone disorder is a type of bone disease that occurs when the bones do not remodel properly.

Lowering Serum Calcium Levels

Compared with calcium-based phosphate binders, use of sevelamer in dialysis patients is associated with slightly lower serum calcium levels . This can be beneficial in managing hypercalcemia (high calcium levels in the blood).

Potential Drug Binding Interactions

Due to its binding properties, sevelamer hydrochloride potentially binds other drugs in the gastrointestinal tract, thereby decreasing their bioavailability and clinical effectiveness . This interaction can affect the absorption of other medications, and it’s important for healthcare providers to consider this when prescribing medications to patients taking sevelamer.

6. Lower Association with Hypercalcemia and Cardiovascular Morbidity Non-calcium-containing phosphate binders, such as sevelamer preparations, are being increasingly used in patients on dialysis due to their lower association with hypercalcemia and cardiovascular morbidity and mortality .

Mecanismo De Acción

Target of Action

Sevelamer hydrochloride primarily targets dietary phosphate in the gut . This compound is used to prevent hyperphosphatemia in patients with chronic renal failure . Phosphates are the primary targets due to their role in contributing to conditions such as hyperphosphatemia, which can lead to ectopic calcification and secondary hyperparathyroidism .

Mode of Action

Sevelamer hydrochloride operates by binding to dietary phosphate in the gut, which prevents its absorption . This interaction results in a decrease in serum parathyroid hormone levels . The binding occurs through ion exchange and ionic binding through charge and hydrogen bonding .

Biochemical Pathways

The primary biochemical pathway affected by sevelamer hydrochloride is the phosphate homeostasis pathway. By binding to dietary phosphate, sevelamer hydrochloride prevents the absorption of phosphate, thus reducing serum phosphate concentrations . This can lead to a decrease in serum parathyroid hormone levels, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency .

Pharmacokinetics

The onset of action in reducing serum phosphorus has been demonstrated after 1-2 weeks .

Result of Action

The molecular effect of sevelamer hydrochloride’s action is the formation of an insoluble complex with phosphate, which is then excreted, leading to a decrease in serum phosphate levels . On a cellular level, sevelamer hydrochloride can reduce the expression of the receptor for advanced glycation end products (RAGE) and decrease levels of inflammatory biomarkers . It also has an impact on lipid metabolism, resulting in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels .

Action Environment

The action of sevelamer hydrochloride can be influenced by the patient’s diet, particularly their phosphate intake. The compound should be taken with meals to maximize its ability to bind dietary phosphate . Additionally, the efficacy of sevelamer hydrochloride can be influenced by the presence of other medications, as it has been shown to interact with certain drugs . Therefore, the timing of administration and monitoring of clinical responses or blood levels of concomitant medication may be necessary .

Safety and Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RenaGel | |

CAS RN |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)